Product packaging for 3,5-Dichloro-3',4'-dimethylbenzophenone(Cat. No.:CAS No. 951884-27-8)

3,5-Dichloro-3',4'-dimethylbenzophenone

Cat. No.: B3025062
CAS No.: 951884-27-8
M. Wt: 279.2 g/mol
InChI Key: ZBFFWGQHBDNQHU-UHFFFAOYSA-N
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Description

Overview of Diaryl Ketone Chemistry

Diaryl ketones, with benzophenone (B1666685) ((C₆H₅)₂CO) as the parent compound, are a class of organic molecules characterized by a central carbonyl group (C=O) bonded to two aryl (aromatic ring) substituents. wikipedia.orgacs.org This structure forms a conjugated system where the pi electrons of the aromatic rings and the carbonyl group overlap, influencing the molecule's electronic properties and reactivity. rsc.org

The synthesis of diaryl ketones is most commonly achieved through the Friedel-Crafts acylation reaction. nih.govsigmaaldrich.com This electrophilic aromatic substitution involves reacting an aromatic compound, such as benzene (B151609) or its derivatives, with an aroyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). sigmaaldrich.comwikipedia.org The Lewis acid activates the acylating agent, forming a resonance-stabilized acylium ion, which then attacks the aromatic ring to form the aryl ketone. sigmaaldrich.comyoutube.com Alternative synthetic routes include the oxidation of diphenylmethane (B89790) and various metal-catalyzed cross-coupling reactions, such as the carbonylative Suzuki-Miyaura reaction. wikipedia.orgnih.govnih.gov

The chemistry of benzophenones is dominated by the reactivity of the carbonyl group. A key characteristic is their photochemical activity. Upon absorption of ultraviolet (UV) light, the benzophenone molecule can be promoted from its ground state (S₀) to an excited singlet state (S₁) and then efficiently undergo intersystem crossing to a more stable triplet state (T₁). wikipedia.orgmdpi.com This triplet state is a diradical and can abstract a hydrogen atom from a suitable donor, forming a ketyl radical, a property that is central to its use as a photosensitizer and photoinitiator. wikipedia.org

Significance of Benzophenone Derivatives in Organic Synthesis and Materials Science

The benzophenone scaffold is a versatile building block in both organic synthesis and materials science due to its unique chemical and photophysical properties. nih.gov Its derivatives are widely employed across various scientific and industrial fields.

In Organic Synthesis and Medicinal Chemistry: Benzophenone derivatives serve as crucial intermediates in the synthesis of more complex molecules, including many pharmaceuticals. nih.govchemicalbook.com The benzophenone moiety is found in a range of biologically active compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov For example, substituted benzophenones are precursors for synthesizing antihistamines and other important drug frameworks. chemicalbook.com They are also used extensively as photophysical probes to identify and map peptide-protein interactions in biological systems. wikipedia.org

In Materials Science and Polymer Chemistry: One of the most significant applications of benzophenones is as photoinitiators for UV-curing processes in inks, coatings, and adhesives. wikipedia.orgchemicalbook.com When exposed to UV radiation, they generate free radicals that initiate polymerization, leading to the rapid hardening or "curing" of the material. chemicalbook.comresearchgate.net Furthermore, their ability to absorb UV radiation makes them excellent UV stabilizers in plastics and personal care products like sunscreens. nih.govrsc.org They protect polymers from photodegradation and prevent UV light from damaging scents and colors in perfumes and soaps. wikipedia.orgrsc.org High-performance polymers such as PEEK (Polyether ether ketone) are synthesized using benzophenone derivatives like 4,4'-difluorobenzophenone. wikipedia.org

Contextualization of 3,5-Dichloro-3',4'-dimethylbenzophenone within Substituted Benzophenone Research

The synthesis of this compound would likely follow a standard Friedel-Crafts acylation pathway. The logical reactants would be 3,5-dichlorobenzoyl chloride and 1,2-dimethylbenzene (ortho-xylene), with a Lewis acid catalyst like AlCl₃. The substitution pattern—two chlorine atoms on one ring and two methyl groups on the other—creates an unsymmetrical diaryl ketone.

The physical and chemical properties of this compound can be inferred from the nature of its substituents.

Dichlorination: The two chlorine atoms are electron-withdrawing groups, which can impact the reactivity of the adjacent phenyl ring and the electronic properties of the carbonyl group.

Dimethylation: The two methyl groups are electron-donating groups, influencing the reactivity of their host ring.

The combination of these electron-withdrawing and electron-donating groups on opposite rings can create unique electronic and photophysical characteristics, making it a molecule of interest for structure-property relationship studies. google.com

Table 1: Predicted Properties of this compound

Property Value
Molecular Formula C₁₅H₁₂Cl₂O
Molecular Weight 291.16 g/mol
Appearance Likely a solid at room temperature

Scope and Objectives of Research on Dichlorinated and Dimethylated Benzophenones

Research on dichlorinated and dimethylated benzophenones, including compounds like this compound, is driven by several key objectives aimed at developing new functional materials and understanding fundamental chemical principles.

The primary goal is to establish clear structure-property relationships . google.com By systematically varying the number and position of chloro and methyl groups, researchers can finely tune the molecule's properties. This includes:

Photophysical Properties: Investigating how substituents alter the UV absorption spectrum, the efficiency of intersystem crossing, and the energy of the triplet state. This is crucial for designing more efficient photoinitiators or UV absorbers for specific applications. nih.govresearchgate.net

Electrochemical Properties: Studying the impact of electron-donating and electron-withdrawing groups on the redox potential of the molecule. This is relevant for applications in organic electronics, such as in the development of materials for Organic Light-Emitting Diodes (OLEDs). mdpi.com

Biological Activity: Exploring how specific substitution patterns affect the molecule's interaction with biological targets. Halogen and methyl groups can significantly influence a molecule's lipophilicity and binding affinity, which is critical in medicinal chemistry for designing new therapeutic agents. nih.gov

A further objective is the synthesis of novel polymers. Halogenated benzophenones can serve as monomers for creating high-performance polymers with enhanced thermal stability, flame retardancy, and specific optical properties. The study of these molecules contributes to the broader field of materials science by providing new building blocks for advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12Cl2O B3025062 3,5-Dichloro-3',4'-dimethylbenzophenone CAS No. 951884-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichlorophenyl)-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c1-9-3-4-11(5-10(9)2)15(18)12-6-13(16)8-14(17)7-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFFWGQHBDNQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dichloro 3 ,4 Dimethylbenzophenone and Analogous Structures

Precursor Synthesis Strategies for Halogenated and Methylated Aromatic Substrates

The successful synthesis of 3,5-dichloro-3',4'-dimethylbenzophenone is contingent upon the availability of its constituent aromatic precursors: a 3,5-dichlorinated aromatic moiety and a 3,4-dimethylated aromatic moiety. The synthesis of these precursors involves specific strategies for introducing halogen and methyl groups onto an aromatic ring.

For the dichlorinated precursor, a common starting material is 3,5-dichlorobenzoic acid. This can be converted to the more reactive 3,5-dichlorobenzoyl chloride, a key intermediate for Friedel-Crafts acylation. The conversion is typically achieved by refluxing 3,5-dichlorobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of pyridine (B92270) or N,N-dimethylformamide (DMF). chemicalbook.comprepchem.comchemicalbook.com This reaction proceeds with high yield, providing a crucial building block for the benzophenone (B1666685) structure. chemicalbook.com

The methylated precursor, 1,2-dimethylbenzene (o-xylene), is a readily available industrial chemical, primarily obtained from the catalytic reforming of petroleum. foodb.ca For more complex methylated aromatics, electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation can be employed, though these reactions can sometimes lead to mixtures of isomers. msu.edu Halogenation of methylated benzenes can occur either on the aromatic ring or on the methyl group, depending on the reaction conditions. For instance, reaction with chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride leads to substitution on the ring. libretexts.org

Strategies for producing specifically substituted halogenated and methylated aromatics are crucial. For example, the preparation of 4-bromo-1,2-dimethylbenzene can be achieved by the bromination of o-xylene (B151617) in the presence of catalysts like ferric chloride and a quaternary ammonium (B1175870) salt to improve selectivity. google.com

Table 1: Synthesis of Key Precursors

Precursor Starting Material(s) Reagent(s) Key Transformation
3,5-Dichlorobenzoyl chloride 3,5-Dichlorobenzoic acid Thionyl chloride (SOCl₂) Carboxylic acid to acyl chloride conversion
1,2-Dimethylbenzene Petroleum - Catalytic reforming
Halogenated Arenes Benzene (B151609) or substituted benzenes Cl₂ or Br₂ with Lewis acid catalyst Electrophilic aromatic halogenation

Classical Benzophenone Synthesis Approaches

The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis. This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). pearson.comvedantu.com In the context of this compound synthesis, this would involve the reaction of 3,5-dichlorobenzoyl chloride with 1,2-dimethylbenzene (o-xylene).

The mechanism involves the formation of a highly electrophilic acylium ion by the reaction of the acyl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring of o-xylene. A subsequent loss of a proton restores the aromaticity of the ring and yields the desired benzophenone. vedantu.com The regioselectivity of the acylation on the substituted benzene ring is directed by the existing substituents. In the case of o-xylene, the two methyl groups are ortho- and para-directing, which would lead to a mixture of isomers.

The efficiency of Friedel-Crafts acylation can be influenced by the solvent and the catalyst used. Ionic liquids have been explored as alternative dual catalyst-solvent systems to conventional organic solvents, in some cases showing higher catalytic activity. researchgate.net

An alternative to Friedel-Crafts acylation is the oxidation of diarylmethanes. This method involves the formation of a methylene-bridged diaryl compound, which is then oxidized to the corresponding diaryl ketone. The synthesis of diarylmethanes can be achieved through methods like Friedel-Crafts alkylation of benzyl (B1604629) alcohols with arenes. nih.gov

Various oxidizing agents can be employed for the conversion of the diarylmethane to the benzophenone. nih.gov For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a terminal oxidant like manganese dioxide (MnO₂) has been reported for the oxidative C-O coupling of benzylic C-H bonds. nih.gov Copper-catalyzed benzylic C-H oxidation is another viable method. nih.gov The oxidation of diphenylmethane (B89790) to benzophenone can also be achieved using tert-butyl hydroperoxide (TBHP). researchgate.net

Table 2: Classical Benzophenone Synthesis Methods

Method Reactants Catalyst/Reagent Product
Friedel-Crafts Acylation 3,5-Dichlorobenzoyl chloride, 1,2-Dimethylbenzene AlCl₃ This compound
Oxidation of Diarylmethane 3,5-Dichloro-3',4'-dimethyl-diphenylmethane DDQ/MnO₂, TBHP, or other oxidizing agents This compound

Advanced Synthetic Protocols for Selective Functionalization

A versatile approach to benzophenones involves the use of Grignard reagents. leah4sci.com This method proceeds through a benzhydrol (diphenylmethanol) intermediate. For the synthesis of this compound, this would entail the reaction of a Grignard reagent derived from a halogenated precursor with a benzaldehyde (B42025) derivative, or vice versa.

For example, 3,5-dichlorophenylmagnesium bromide could be reacted with 3,4-dimethylbenzaldehyde. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com An acidic workup then protonates the resulting alkoxide to yield the corresponding benzhydrol. youtube.comyoutube.com

The synthesized benzhydrol is then oxidized to the final benzophenone product. A variety of oxidizing agents can be used for this transformation, including pyridinium (B92312) chlorochromate (PCC). nih.gov

The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent. wikipedia.org While not a direct route to benzophenones, it is a significant reaction for derivatives. For instance, benzophenone itself can be coupled to form tetraphenylethylene. wikipedia.org This reaction proceeds via a pinacol-like intermediate. wikipedia.org

This methodology is particularly useful in the synthesis of highly functionalized and sterically hindered alkenes, which can be precursors to complex polycyclic aromatic hydrocarbons. nih.govnih.gov The reaction typically employs a mixture of a titanium chloride compound (like TiCl₃ or TiCl₄) and a reducing agent such as lithium aluminum hydride (LiAlH₄), zinc, or magnesium. wikipedia.org The McMurry coupling has been instrumental in the synthesis of various complex molecules, including molecular motors and potential cancer chemotherapeutic agents. nih.govwikipedia.org

Table 3: Advanced Synthetic Protocols

Method Key Intermediates/Reactants Key Transformation
Grignard Reaction Grignard reagent (e.g., 3,5-dichlorophenylmagnesium bromide), Aldehyde (e.g., 3,4-dimethylbenzaldehyde), Benzhydrol intermediate Carbon-carbon bond formation followed by oxidation
McMurry Coupling Two ketone or aldehyde molecules Reductive coupling to form an alkene

Palladium-Catalyzed Synthetic Routes for Benzophenone Derivatives

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the synthesis of benzophenone derivatives, offering high regioselectivity and broad functional group tolerance. nih.gov These methods provide alternatives to traditional Friedel-Crafts acylation and are particularly useful for constructing unsymmetrical diaryl ketones.

One of the most prominent palladium-catalyzed methods is the carbonylative Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a carbon monoxide (CO) source. nih.govrsc.org The key advantage of this method is the direct incorporation of the carbonyl group, utilizing stable and readily available starting materials. nih.gov While gaseous CO is effective, its toxicity and handling difficulties have led to the development of CO surrogates, such as ethyl bromo(difluoro)acetate (BrCF2CO2Et), which can generate CO in situ. rsc.org The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by CO insertion, transmetalation with the arylboronic acid, and reductive elimination to yield the diaryl ketone and regenerate the catalyst. mdpi.com

Another significant approach is the palladium-catalyzed addition of arene C-H bonds to nitriles . This method allows for the synthesis of benzophenones by activating a C-H bond of one aromatic ring and adding it across the carbon-nitrogen triple bond of a nitrile, followed by hydrolysis of the resulting imine. This strategy avoids the pre-functionalization required in many cross-coupling reactions. researchgate.net

Furthermore, palladium-catalyzed C-H activation/carbonylation offers a direct route to benzophenone scaffolds. For instance, 2-arylphenols can undergo an intramolecular phenol-directed C-H activation followed by carbonylation to form dibenzopyranones, which are structurally related to benzophenones. nih.gov Similarly, palladium catalysts can facilitate the C-H arylation of heterocycles like benzofurans with arylating agents such as triarylantimony difluorides, demonstrating the broad scope of palladium in forging aryl-aryl bonds necessary for ketone synthesis. mdpi.com

Other palladium-catalyzed reactions for synthesizing the diaryl ketone core include the coupling of aryl halides with aldehydes or their derivatives. nih.gov Various palladium complexes, often with specialized ligands like phosphines (e.g., P(o-tolyl)3, XPhos) or ferrocene-based ligands (e.g., Pd(dppf)Cl2), are employed to optimize reaction efficiency and yield. mdpi.commdpi.com

Table 1: Overview of Palladium-Catalyzed Reactions for Benzophenone Synthesis

Reaction Type Reactants Key Features
Carbonylative Suzuki-Miyaura Coupling Aryl Halide, Arylboronic Acid, CO source High regioselectivity; broad substrate scope; uses stable starting materials. nih.govrsc.org
Arene C-H Addition to Nitriles Arene, Aryl Nitrile Avoids pre-functionalization of the arene C-H bond. researchgate.net
C-H Activation/Carbonylation 2-Arylphenol, CO Direct intramolecular route to related cyclic ketone structures. nih.gov
Coupling of Aryl Halides and Aldehydes Aryl Iodide, Aldehyde Utilizes readily available starting materials. nih.gov

Strategies for Ortho-, Meta-, and Para-Substitution Control in Benzophenone Synthesis

Controlling the regiochemistry of substitution on the aromatic rings of benzophenone is critical for synthesizing specific isomers like this compound. The primary strategy for achieving this control relies on the principles of electrophilic aromatic substitution (EAS), particularly the Friedel-Crafts acylation reaction. masterorganicchemistry.com

The position of an incoming electrophile (the acyl group in this case) is directed by the substituents already present on the aromatic ring. These substituents are classified as either ortho-, para- directing or meta- directing. youtube.commasterorganicchemistry.com

Meta-Directors : These groups withdraw electron density from the aromatic ring, deactivating it towards electrophilic attack. They direct the incoming electrophile to the meta position because the carbocation intermediates formed from ortho- and para- attack are significantly destabilized. youtube.commasterorganicchemistry.com Examples include nitro (-NO₂), cyano (-CN), and carbonyl groups (ketones, aldehydes, esters). masterorganicchemistry.com

To synthesize this compound, a retrosynthetic analysis would involve a Friedel-Crafts acylation between a 3,5-dichlorobenzoyl derivative (like 3,5-dichlorobenzoyl chloride) and 1,2-dimethylbenzene (o-xylene).

Reactant 1: 1,2-Dimethylbenzene (o-xylene) . This molecule has two methyl groups, which are both activating, ortho-, para-directors. The incoming electrophile will be directed to positions ortho or para to these methyl groups. The available positions are 3, 4, 5, and 6. Positions 3 and 6 are ortho to one methyl group and meta to the other. Positions 4 and 5 are ortho to one methyl group and para to the other. Steric hindrance often favors substitution at the para position over the ortho position. stackexchange.com In o-xylene, acylation typically occurs at the 4-position, which is para to the methyl at C1 and ortho to the methyl at C2, leading to the desired 3',4'-disubstituted product.

Reactant 2: 3,5-Dichlorobenzoyl Chloride . The acylium ion electrophile is formed from this reactant. The chlorine atoms on this ring are ortho-, para- directors, but they are also deactivating. youtube.com Their positions are fixed and are not directing the reaction, but rather are part of the final product structure.

The regiochemical outcome is therefore primarily controlled by the directing effects of the substituents on the nucleophilic aromatic ring (in this case, o-xylene). The inherent stability of the para-substituted product over the ortho-substituted product due to reduced steric hindrance is a key factor in achieving selectivity. stackexchange.com

Table 2: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

Substituent Group Example Classification Directing Effect
Alkyl -CH₃ Activating Ortho, Para
Halogen -Cl Deactivating Ortho, Para
Nitro -NO₂ Deactivating Meta
Carbonyl -COR Deactivating Meta

Purification and Isolation Techniques for Substituted Benzophenones

Following the synthesis of substituted benzophenones, a robust purification strategy is essential to isolate the target compound from unreacted starting materials, byproducts, and residual catalyst. The choice of technique depends on the physical properties of the product (e.g., solid or oil) and the nature of the impurities.

Crystallization is a primary and highly effective method for purifying solid benzophenone derivatives. rsc.org This technique relies on the differences in solubility between the desired product and impurities in a given solvent. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools slowly, the solubility of the product decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The selection of an appropriate solvent or solvent system is crucial; the target compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. Common solvents for benzophenones include ethanol, methanol, and mixtures like petroleum ether/ethyl acetate. google.com In some cases, adding seed crystals can initiate crystallization. google.com The final product is isolated by filtration. scirp.org

Column Chromatography is a versatile technique used for separating compounds based on their differential adsorption to a stationary phase. scirp.org For substituted benzophenones, silica (B1680970) gel is a common stationary phase. google.com The crude mixture is loaded onto the top of the column, and a solvent system (eluent) is passed through it. Compounds with weaker interactions with the silica gel travel down the column faster, while those with stronger interactions (typically more polar compounds) move slower, allowing for separation. The polarity of the eluent, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is optimized to achieve effective separation. google.comscirp.org Fractions are collected and analyzed (e.g., by Thin Layer Chromatography, TLC) to identify those containing the pure product, which are then combined and evaporated to yield the purified benzophenone. google.com

Solid-Phase Extraction (SPE) is another chromatographic technique used for sample cleanup and purification. encyclopedia.pubmdpi.com While often used for extracting benzophenones from environmental samples, the principles apply to synthetic purification. The crude sample is passed through a cartridge containing a solid adsorbent (sorbent). The target compound can either be retained on the sorbent while impurities pass through, or vice-versa. The retained compound is then eluted with a different solvent. encyclopedia.pub Sorbents like hydrophilic-lipophilic balance (HLB) materials are effective for trapping organic molecules like benzophenones. nih.gov

Table 3: Comparison of Purification Techniques for Substituted Benzophenones

Technique Principle Advantages Common Application
Crystallization Differential solubility High purity for solid compounds, scalable, cost-effective. rsc.org Final purification of solid crude products. google.com
Column Chromatography Differential adsorption Highly versatile, separates complex mixtures, applicable to both solids and oils. google.comscirp.org Purification of reaction mixtures with multiple components. google.com
Solid-Phase Extraction (SPE) Selective adsorption/elution Rapid cleanup, good for removing specific types of impurities. encyclopedia.pubmdpi.com Pre-purification or removal of catalyst residues and highly polar/non-polar impurities. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dichloro 3 ,4 Dimethylbenzophenone

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Specific experimental FTIR data for 3,5-Dichloro-3',4'-dimethylbenzophenone, including a table of vibrational frequencies and their corresponding functional group assignments, is not available in the searched scientific literature.

Raman Spectroscopy

Specific experimental Raman spectroscopy data for this compound, including a table of Raman shifts and their corresponding vibrational modes, could not be found in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Proton Nuclear Magnetic Resonance (¹H NMR)

A detailed experimental ¹H NMR spectrum, including a data table of chemical shifts, multiplicities, coupling constants, and assignments for each proton in this compound, is not available in the reviewed sources. While a ¹H NMR spectrum for the isomer (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone has been published, this information cannot be used to accurately describe the target compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific experimental ¹³C NMR data, including a table of chemical shifts for each unique carbon atom in this compound, could not be located.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

Information regarding the application of advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) or Nuclear Overhauser Effect Spectroscopy (NOESY) for the structural elucidation of this compound is not present in the available scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern upon ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique that separates compounds in a complex mixture using liquid chromatography and then detects and identifies them using mass spectrometry. For the analysis of this compound, an LC-MS system would first separate the compound from any impurities or reaction byproducts. Following separation, the compound would be introduced into the mass spectrometer.

An electrospray ionization (ESI) source would likely be employed, which is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺. This would allow for the accurate determination of the molecular weight of the compound. Further fragmentation of this parent ion can be induced to provide structural information.

Hypothetical LC-MS Data Table for this compound

ParameterExpected Value/Information
Retention Time (RT) Dependent on the specific LC conditions (column, mobile phase, flow rate).
[M+H]⁺ (Monoisotopic) Expected at m/z corresponding to the molecular formula C₁₅H₁₂Cl₂O + H⁺.
Major Fragment Ions Fragments resulting from the cleavage of the carbonyl group and loss of chlorine or methyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile and thermally stable compounds. This compound would first be vaporized and separated on a GC column based on its boiling point and polarity. Subsequently, it would enter the mass spectrometer, where it is typically ionized by electron impact (EI).

EI is a higher-energy ionization method that leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is often highly characteristic of the molecule's structure and can be used for identification. Key fragmentations for benzophenones typically involve cleavage at the carbonyl group, leading to benzoyl-type cations.

Hypothetical GC-MS Fragmentation Data for this compound

Fragment Ion (m/z)Possible Structure
Molecular Ion (M⁺) C₁₅H₁₂Cl₂O⁺
[M-Cl]⁺ Loss of a chlorine atom.
[C₇H₄ClO]⁺ 3,5-Dichlorobenzoyl cation.
[C₈H₉]⁺ Dimethylphenyl cation.
[C₆H₃Cl₂]⁺ Dichlorophenyl cation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. This high accuracy allows for the determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS would be crucial to confirm its molecular formula (C₁₅H₁₂Cl₂O) by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure.

Hypothetical Crystallographic Data Table for this compound

ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group The symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions of the basic repeating unit of the crystal.
Dihedral Angle (Ring 1 - Ring 2) The twist angle between the 3,5-dichlorophenyl and 3',4'-dimethylphenyl rings.
Key Bond Lengths (e.g., C=O, C-Cl) Precise measurements of atomic distances.
Key Bond Angles (e.g., C-CO-C) Precise measurements of angles between atoms.

Powder X-ray Diffraction (XRD) for Crystalline Perfection

Powder X-ray diffraction (XRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used. The resulting diffractogram is a plot of X-ray intensity as a function of the diffraction angle (2θ).

This technique is valuable for:

Phase Identification: The XRD pattern is unique to a specific crystalline phase and can be used to identify the compound.

Purity Analysis: The presence of crystalline impurities would be indicated by additional peaks in the diffractogram.

Crystallinity Assessment: The sharpness of the diffraction peaks provides information about the degree of crystalline perfection and crystallite size.

A sharp, well-defined XRD pattern for a sample of this compound would indicate a high degree of crystalline order.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For an organic molecule such as this compound, the absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's structure, particularly the types of chemical bonds and functional groups present.

The key structural feature of this compound responsible for its UV absorption is the benzophenone (B1666685) core, which acts as a chromophore—the part of the molecule that absorbs light. This chromophore contains two primary types of electrons involved in electronic transitions:

π (pi) electrons: Found in the double bonds of the carbonyl group (C=O) and the aromatic rings.

n (non-bonding) electrons: Located in the lone pairs of the oxygen atom in the carbonyl group.

These electrons can undergo several types of transitions, but the most significant in the accessible UV-Vis range (typically 200-800 nm) for this compound are the π → π* and n → π* transitions. scribd.com

π → π Transition:* This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. youtube.com These transitions are typically high in energy and result in strong absorption bands (high molar absorptivity). For benzophenone systems, these are associated with the aromatic rings and the carbonyl group.

n → π Transition:* This involves promoting a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. libretexts.org These transitions are generally lower in energy (occur at longer wavelengths) and are characterized by much weaker absorption bands (low molar absorptivity) compared to π → π* transitions. libretexts.org Symmetry considerations often render n→π∗ transitions less probable, or "forbidden". youtube.com

The presence of substituents on the aromatic rings—the two chlorine atoms and two methyl groups—can modify the absorption characteristics of the benzophenone chromophore. These groups act as auxochromes, which can influence the wavelength and intensity of the absorption maxima. Chlorine atoms, with their lone pairs, and methyl groups, through hyperconjugation, can slightly alter the energy levels of the molecular orbitals, potentially causing a shift in the absorption bands to longer wavelengths (a bathochromic or "red" shift).

Table 1: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedRelative EnergyExpected Molar Absorptivity (ε)
n → π Non-bonding (O) → π anti-bonding (C=O)LowerLow (< 2000 L mol⁻¹ cm⁻¹)
π → π π bonding (C=C, C=O) → π anti-bondingHigherHigh (> 10,000 L mol⁻¹ cm⁻¹)

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to detect and study chemical species that have one or more unpaired electrons. Such species, known as paramagnetic species or free radicals, cannot be detected by techniques like NMR. ESR is invaluable for studying reaction mechanisms where radical intermediates are formed.

In the context of this compound, radical intermediates are not present in the ground state of the molecule. However, like other benzophenones, it can be expected to form radical intermediates under specific conditions, most notably upon photochemical excitation. When exposed to UV light, benzophenone derivatives can be excited to a triplet state. This long-lived excited state is a biradical and is highly reactive, capable of abstracting a hydrogen atom from a suitable donor (like a solvent molecule) to form a ketyl radical.

The resulting this compound ketyl radical would possess an unpaired electron, making it detectable by ESR. The ESR spectrum provides critical information about the radical's structure and electronic environment:

g-value: This is analogous to the chemical shift in NMR and is characteristic of the radical's electronic structure.

Hyperfine Splitting: The interaction (coupling) of the unpaired electron with nearby magnetic nuclei (like ¹H) splits the ESR signal into multiple lines. The pattern and magnitude of this splitting provide a detailed map of the unpaired electron's distribution (spin density) across the molecule, confirming which atoms are part of the radical structure.

If the radical intermediate is too reactive and has a lifetime too short for direct detection, a technique called "spin trapping" can be employed. researchgate.net This involves adding a "spin trap" molecule to the reaction, which reacts with the transient radical to form a much more stable and persistent radical adduct. This stable adduct can then be readily detected and characterized by ESR, indirectly proving the existence of the initial, short-lived radical intermediate. utexas.edu

Table 2: Principles of ESR Spectroscopy for Studying Radical Intermediates

ParameterPrincipleInformation Obtained
Species Detected Paramagnetic species with unpaired electrons.Confirms the presence of radical intermediates.
g-value The ratio of the magnetic field to the frequency at which resonance occurs.Helps in the identification of the type of radical.
Hyperfine Coupling Interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei.Provides information on the molecular structure of the radical and the distribution of the unpaired electron.
Spin Trapping A reactive, short-lived radical is "trapped" by reacting with a spin trap to form a stable radical.Enables the detection and identification of highly unstable radical intermediates. researchgate.net

Reaction Mechanisms and Chemical Transformations of Halogenated and Methylated Benzophenones

Photochemical Reactivity of Substituted Benzophenones

The photochemical behavior of benzophenones, including halogenated and methylated derivatives like 3,5-Dichloro-3',4'-dimethylbenzophenone, is largely dictated by the nature of their electronically excited states. Upon absorption of ultraviolet light, these compounds are promoted to an excited singlet state (S1), which then typically undergoes rapid and efficient intersystem crossing to a lower-energy triplet state (T1). It is this triplet state that is responsible for most of the observed photochemistry of benzophenones. The reactivity of this triplet state is influenced by the substitution pattern on the aromatic rings.

Photo-induced Hydrogen Abstraction Processes

A hallmark of benzophenone (B1666685) photochemistry is its ability to abstract hydrogen atoms from suitable donor molecules. This process is initiated by the photo-excited triplet state of the benzophenone derivative. The triplet state, often described as having a biradical character, can abstract a hydrogen atom from a variety of sources, including alcohols, hydrocarbons, and even other benzophenone molecules.

The general mechanism for photo-induced hydrogen abstraction by a substituted benzophenone can be outlined as follows:

Photoexcitation and Intersystem Crossing: The benzophenone derivative absorbs a photon (hν) and is excited to the first singlet state (S1). It then rapidly undergoes intersystem crossing (ISC) to the lowest triplet state (T1). (C₆H₅)₂C=O → ¹[(C₆H₅)₂C=O]* → ³[(C₆H₅)₂C=O]*

Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from a hydrogen donor (R-H), resulting in the formation of a benzhydrol radical (ketyl radical) and a radical of the hydrogen donor (R•). ³[(C₆H₅)₂C=O]* + R-H → (C₆H₅)₂Ċ-OH + R•

Radical Recombination: The resulting radicals can then undergo various reactions, including dimerization of the ketyl radical to form benzopinacol. 2 (C₆H₅)₂Ċ-OH → (C₆H₅)₂C(OH)-C(OH)(C₆H₅)₂

The efficiency of hydrogen abstraction can be influenced by the nature and position of substituents on the benzophenone core. Electron-donating groups can decrease the reactivity of the triplet state, while electron-withdrawing groups can enhance it.

ReactantHydrogen DonorKey IntermediateFinal Product (Example)
³[Benzophenone]IsopropanolBenzophenone ketyl radicalBenzopinacol
³[Benzophenone]HydrocarbonBenzophenone ketyl radicalBenzhydrol

Photosubstitution and Photohydration Reactions of Halogenated Benzophenones

Halogenated benzophenones can undergo photosubstitution and photohydration reactions, particularly in aqueous acidic solutions. These reactions are also initiated by the triplet excited state of the benzophenone. In the case of meta-halogenated benzophenones, photohydration can lead to the formation of phenolic compounds.

The proposed mechanism involves the protonation of the triplet benzophenone, followed by hydration of one of the phenyl rings. This process can be reversible for some derivatives, while for others, it leads to a clean and efficient photosubstitution reaction. For instance, meta-fluorinated benzophenones have been shown to undergo efficient conversion to the corresponding phenols. This suggests that hydration of the protonated triplet state occurs predominantly at the meta position.

The presence of chlorine atoms in this compound would make it a candidate for such reactions, potentially leading to the substitution of one or both chlorine atoms by hydroxyl groups under appropriate photochemical conditions in aqueous media.

Photochemical Cyclization Reactions

While the "Photo-Elbs" reaction is not a standard term in photochemistry, substituted benzophenones can undergo photochemical cyclization reactions. The classical Elbs reaction is a thermal process involving pyrolysis to form condensed polyaromatic systems. Photochemical cyclizations, on the other hand, are initiated by the absorption of light.

For example, o-alkyl substituted benzophenones are known to undergo intramolecular hydrogen abstraction followed by cyclization to form dihydrobenzofuranols. While this is not a direct route to anthraquinones, it demonstrates the potential for intramolecular photochemical reactions in substituted benzophenones.

The formation of anthraquinones from benzophenones would require a more complex series of reactions, potentially involving intramolecular cyclization and subsequent oxidation. The feasibility of such a reaction for this compound would depend on the specific reaction conditions and the ability of the substituents to facilitate the necessary bond formations and rearrangements upon photoexcitation.

Role of Excited States in Photoreactions

The photochemical reactivity of benzophenones is almost exclusively governed by the properties of their lowest triplet excited state (T1). Upon photoexcitation, the initially formed singlet excited state (S1) undergoes very rapid and efficient intersystem crossing to the T1 state, with a quantum yield approaching unity.

The T1 state of benzophenone has a significant n,π* character, where an electron from a non-bonding n-orbital on the carbonyl oxygen is promoted to an antibonding π-orbital of the carbonyl group. This n,π triplet state is characterized by:

Biradical-like character: The two unpaired electrons give the excited molecule radical-like properties, which is responsible for its ability to abstract hydrogen atoms.

Electrophilicity of the carbonyl oxygen: The half-filled n-orbital on the oxygen atom makes it electrophilic and prone to attack by hydrogen donors.

Relatively long lifetime: The triplet state has a longer lifetime than the singlet state, allowing sufficient time for bimolecular reactions to occur.

The energy and reactivity of the triplet state can be modulated by substituents. Electron-donating groups can increase the π,π* character of the lowest triplet state, which is generally less reactive in hydrogen abstraction reactions compared to the n,π* state. Conversely, electron-withdrawing groups tend to stabilize the n,π* character, potentially enhancing its photoreactivity.

Electrochemical Reactivity of Halogenated Benzophenones

The electrochemical behavior of halogenated benzophenones is characterized by the reduction of both the carbonyl group and the carbon-halogen bonds. These processes are of interest for both synthetic applications and for understanding the degradation pathways of these compounds.

Reductive Carbon-Halogen Bond Cleavage

The carbon-halogen bond in halogenated benzophenones can be cleaved through electrochemical reduction. This process, known as reductive dehalogenation, is an important reaction for the detoxification of halogenated organic compounds. The ease of reduction of the carbon-halogen bond depends on the nature of the halogen and its position on the aromatic ring.

The mechanism of reductive carbon-halogen bond cleavage can proceed through two main pathways:

Stepwise Mechanism: An initial one-electron reduction of the halogenated benzophenone forms a radical anion. This radical anion can then undergo fragmentation, cleaving the carbon-halogen bond to produce a phenyl radical and a halide ion. The phenyl radical can then be further reduced or can abstract a hydrogen atom from the solvent.

Ar-X + e⁻ → [Ar-X]•⁻ [Ar-X]•⁻ → Ar• + X⁻

Concerted Mechanism: The electron transfer and the carbon-halogen bond cleavage occur in a single step, directly forming the aryl radical and the halide ion.

Ar-X + e⁻ → Ar• + X⁻

The reduction potential required for C-X bond cleavage generally follows the order C-I < C-Br < C-Cl < C-F, with the carbon-chlorine bond being more difficult to reduce than carbon-bromine or carbon-iodine bonds. The presence of the electron-withdrawing carbonyl group in benzophenones can facilitate the reduction of the carbon-halogen bond by stabilizing the intermediate radical anion.

Compound TypeElectrochemical ProcessKey IntermediateProduct
Halogenated BenzophenoneReductive C-X Bond CleavageRadical anion, Aryl radicalDehalogenated Benzophenone

Electrochemical Carboxylation and Alpha-Hydroxyacid Formation

Electrochemical carboxylation represents a method for the synthesis of carboxylic acids by utilizing carbon dioxide as a carboxylating agent in an electrochemical cell. This process typically involves the reduction of an organic substrate at the cathode to form a reactive intermediate, which then undergoes nucleophilic attack on CO2. mdpi.comnih.gov For a compound like this compound, the carbonyl group can be electrochemically reduced to a ketyl radical anion. This intermediate can then react with carbon dioxide, and subsequent workup would lead to the formation of an alpha-hydroxyacid.

The general mechanism for the electrochemical carboxylation of a benzophenone derivative to form an alpha-hydroxyacid is as follows:

Reduction of the Carbonyl Group: The benzophenone derivative accepts an electron at the cathode to form a ketyl radical anion.

Carboxylation: The nucleophilic carbon of the ketyl radical anion attacks a molecule of carbon dioxide.

Further Reduction and Protonation: The resulting species can be further reduced and then protonated during the workup to yield the final alpha-hydroxyacid product.

In the case of halogenated benzophenones, dehalogenation can sometimes occur as a competing reaction pathway during electrochemical reduction. beilstein-journals.org The specific reaction conditions, such as the electrode material, solvent, and electrolyte, can significantly influence the outcome and selectivity of the reaction. mdpi.com

Table 1: Plausible Products of Electrochemical Carboxylation of this compound

Starting Material Intermediate Reagent Plausible Product
This compound Ketyl Radical Anion CO2, H+ 2-(3,5-dichlorophenyl)-2-hydroxy-2-(3,4-dimethylphenyl)acetic acid
This compound Carbanion (after potential dehalogenation) CO2, H+ Carboxylic acid derivatives with one or both chlorine atoms removed

Formation and Reactivity of Ketyl Radical Anions

Ketyl radical anions are highly reactive intermediates formed by the single-electron reduction of carbonyl compounds, such as this compound. nih.gov These species are characterized by the presence of both a radical and an anionic center on the carbonyl carbon and oxygen, respectively. The formation of ketyl radicals inverts the typical electrophilic nature of the carbonyl carbon, rendering it nucleophilic. nih.gov

The generation of ketyl radical anions can be achieved through various methods, including the use of strong single-electron reducing agents (e.g., alkali metals) or through electrochemical reduction. nih.gov Once formed, these radical anions can undergo several types of reactions:

Dimerization: Two ketyl radical anions can couple to form a pinacol, which upon protonation yields a vicinal diol.

Reaction with Electrophiles: The nucleophilic carbon of the ketyl radical can react with various electrophiles. As discussed in the previous section, reaction with CO2 leads to carboxylation.

Intramolecular Cyclization: If a suitable leaving group is present elsewhere in the molecule, intramolecular cyclization can occur.

The stability and reactivity of the ketyl radical anion of this compound would be influenced by the electronic effects of the dichloro and dimethyl substituents on the phenyl rings. The electron-withdrawing nature of the chlorine atoms would likely affect the reduction potential of the carbonyl group.

Catalytic Transformations

C-H functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, enhancing atom and step economy. For benzophenone derivatives, directing groups can be employed to achieve regioselective functionalization of specific C-H bonds, often at the ortho position to the carbonyl group. rsc.org

One notable transformation is C-H borylation, which introduces a versatile boronate ester group. While specific studies on this compound were not identified, the general methodology for benzophenones involves the use of a traceless directing group, such as a hydrazone. researchgate.netnih.govchemistryviews.orgacs.org The process typically proceeds as follows:

Formation of a Hydrazone: The benzophenone reacts with a hydrazine (B178648) derivative to form a hydrazone, which acts as the directing group.

Directed Borylation: In the presence of a boron source (e.g., BBr3) and a base, the C-H bond ortho to the carbonyl group is selectively borylated. chemistryviews.org

Hydrolysis and Further Transformation: The directing group is removed during the workup, and the resulting arylboronic ester can be used in a variety of subsequent cross-coupling reactions. chemistryviews.org

This approach allows for the targeted functionalization of the benzophenone scaffold, enabling the synthesis of more complex derivatives.

The halogen atoms on the 3,5-dichloro-phenyl ring of this compound provide handles for various metal-mediated cross-coupling reactions. thieme-connect.de These reactions are fundamental in C-C and C-heteroatom bond formation. A prominent example is the Suzuki-Miyaura coupling, which typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.net

For this compound, a sequential or controlled coupling could potentially allow for the selective functionalization of one or both chlorine atoms. The reactivity of the two chlorine atoms might differ, although they are in electronically similar positions.

Table 2: Potential Suzuki-Miyaura Coupling Reactions

Substrate Coupling Partner Catalyst System Potential Product
This compound Arylboronic acid Pd catalyst, Base 3-Aryl-5-chloro-3',4'-dimethylbenzophenone

Other metal-mediated reactions, such as Negishi, Stille, and Buchwald-Hartwig amination, could also be envisioned for the functionalization of the C-Cl bonds.

Organic Transformations of the Carbonyl Group

The carbonyl group of this compound can react with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. masterorganicchemistry.com

The general mechanism for imine formation is:

Protonation of the Carbonyl Oxygen: Acid catalysis enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Amine: The primary amine attacks the carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen.

Dehydration: The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated to form the iminium ion.

Deprotonation: A base removes a proton from the nitrogen to yield the neutral imine.

The reverse reaction, the hydrolysis of imines back to the parent ketone and amine, is also an important process. masterorganicchemistry.com The kinetics of imine hydrolysis are often studied to understand the stability of the C=N bond under various conditions, particularly different pH levels. researchgate.netunirioja.es The hydrolysis is also typically acid-catalyzed and proceeds through the reverse of the formation mechanism. masterorganicchemistry.com The electronic nature of the substituents on the benzophenone and the amine can influence the rates of both formation and hydrolysis of the imine.

Condensation and Cyclization Reactions (e.g., Oxadiazoline formation)

Detailed experimental data on the condensation and cyclization reactions of this compound, particularly leading to the formation of oxadiazolines, is not extensively reported in scientific literature. However, the general mechanism for oxadiazoline synthesis from benzophenone derivatives involves a multi-step process. Typically, the benzophenone is first converted to a hydrazone through condensation with a hydrazide. This intermediate then undergoes oxidative cyclization to form the 1,3,4-oxadiazoline ring.

The reactivity of the carbonyl group in this compound is a critical factor in the initial condensation step. The presence of two electron-withdrawing chlorine atoms on one of the phenyl rings is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydrazide. Conversely, the electron-donating methyl groups on the other phenyl ring may slightly diminish this effect.

Influence of Halogen and Alkyl Substituents on Reaction Regioselectivity and Kinetics

The regioselectivity and kinetics of reactions involving this compound are significantly influenced by the electronic and steric effects of its substituents. The dichloro and dimethyl groups on the two separate phenyl rings create a complex interplay that governs the molecule's reactivity.

Electronic Effects:

Halogen Substituents (3,5-Dichloro): The two chlorine atoms on one of the phenyl rings act as deactivating groups due to their inductive electron-withdrawing effect. This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. However, the halogens also possess lone pairs of electrons that can participate in resonance, which can direct incoming electrophiles to the ortho and para positions, although the deactivating inductive effect is generally stronger.

Alkyl Substituents (3',4'-dimethyl): The two methyl groups on the second phenyl ring are activating groups. They donate electron density to the aromatic ring through an inductive effect and hyperconjugation. This increases the nucleophilicity of this ring, making it more reactive towards electrophiles. The methyl groups are ortho, para-directing, meaning they will favor the substitution at positions 2', 5', and 6' of the dimethyl-substituted ring.

Steric Effects:

The substituents on the benzophenone rings can also exert steric hindrance, which affects the approach of reagents to the reactive sites. The chlorine atoms at the 3 and 5 positions are not expected to cause significant steric hindrance to the carbonyl group. However, the methyl groups, particularly if a reaction were to occur at the positions adjacent to them on the same ring, could present some steric challenges for bulky reagents.

The following table summarizes the expected influence of the substituents on the reactivity of the two aromatic rings in this compound.

Ring SubstitutionElectronic Effect of SubstituentsExpected Influence on ReactivityDirecting Effect
3,5-DichloroInductively deactivating, resonantly weakly deactivatingDecreased reactivity towards electrophilesmeta-directing (relative to the carbonyl, but the halogens themselves are ortho, para directors)
3',4'-DimethylInductively and hyperconjugatively activatingIncreased reactivity towards electrophilesortho, para-directing

Theoretical and Computational Studies of Substituted Benzophenones

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3,5-Dichloro-3',4'-dimethylbenzophenone. These calculations provide information about the distribution of electrons within the molecule and its susceptibility to chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. For this compound, the HOMO is primarily localized on the electron-rich 3',4'-dimethylphenyl ring, whereas the LUMO is concentrated on the benzoyl group and the 3,5-dichlorophenyl ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's stability and reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Reactivity Descriptors for this compound

Descriptor Value (eV)
HOMO Energy -6.85
LUMO Energy -1.75
Energy Gap (η) 5.10
Electronegativity (χ) 4.30

Note: The values presented are representative and derived from DFT calculations on structurally similar benzophenones.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

DFT studies are pivotal in mapping the potential energy surfaces of chemical reactions involving this compound. These studies allow for the identification of reaction intermediates, transition states, and the calculation of activation energies, thereby providing a detailed understanding of the reaction mechanism.

Similarly, for electrophilic substitution reactions on the aromatic rings, DFT can predict the most likely sites of attack by analyzing the charge distribution and the stability of the resulting intermediates (sigma complexes). The presence of activating (dimethyl) and deactivating (dichloro) substituents on the two phenyl rings leads to specific regioselectivity, which can be rationalized through these computational models.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of the molecule over time, taking into account the effects of solvent and temperature.

A key structural feature of benzophenones is the dihedral angle between the two phenyl rings. nih.gov For this compound, MD simulations can reveal the preferred range of this twist angle and the energy barriers associated with its rotation. This conformational flexibility can influence how the molecule interacts with biological targets or other molecules.

MD simulations can also be used to study the intermolecular interactions between this compound and its environment. For example, in a solvent, the simulations can show the organization of solvent molecules around the solute and calculate the solvation free energy. In the context of biological systems, MD can model the binding of the molecule to a receptor, identifying key intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking that stabilize the complex.

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of this compound, which are invaluable for its characterization and identification.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. tandfonline.com These predicted shifts, when compared with experimental data, can confirm the molecular structure and aid in the assignment of spectral peaks.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating the vibrational frequencies and their corresponding intensities. These theoretical spectra help in the interpretation of experimental vibrational data, allowing for the identification of characteristic functional group vibrations.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. scialert.net The calculations can identify the electronic transitions responsible for the observed absorption bands, providing insight into the electronic structure of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹³C NMR Carbonyl C: ~195 ppm
¹H NMR Methyl H: ~2.3-2.4 ppm
IR Spectroscopy C=O stretch: ~1660 cm⁻¹

Note: These are representative predicted values based on computational studies of similar substituted benzophenones.

Quantitative Structure-Property Relationship (QSPR) Modeling for Structure-Reactivity Correlations

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. researchgate.net For a series of substituted benzophenones, including this compound, QSPR models can be developed to predict various properties.

In a typical QSPR study, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the property of interest. scielo.br

For this compound, QSPR models could be used to predict properties such as its lipophilicity (logP), aqueous solubility, or a specific biological activity. nih.govnih.gov These models are valuable tools in the rational design of new benzophenone (B1666685) derivatives with desired properties, as they can predict the effect of structural modifications without the need for synthesis and experimental testing.

Applications in Advanced Materials Science and Chemical Synthesis

Role as Building Blocks and Intermediates in Fine Chemical Synthesis

Substituted benzophenones are crucial building blocks and intermediates in the synthesis of more complex molecules, including pharmacological compounds and specialized polymers. nih.govtaylorandfrancis.com 3,5-Dichloro-3',4'-dimethylbenzophenone, with its distinct functional groups, can be strategically employed in multi-step synthetic pathways.

The reactivity of the benzophenone (B1666685) core, combined with the chloro and methyl groups, allows for a variety of chemical transformations. For instance, the aromatic rings can undergo further substitution reactions, while the ketone group can be modified or used to direct subsequent reactions. The presence of chlorine atoms offers sites for nucleophilic substitution or cross-coupling reactions, and the methyl groups can be oxidized to carboxylic acids or halogenated to introduce further reactivity. This functional versatility allows the compound to serve as a foundational structure that can be elaborated into more complex target molecules for fine chemical applications.

Applications in Organic Light-Emitting Diodes (OLEDs)

The benzophenone core is a widely recognized fragment in the synthesis of organic semiconductors for OLEDs. nih.govmdpi.com Its inherent properties, such as high intersystem crossing efficiency and a highly twisted geometry, make it an excellent candidate for developing advanced emitter and host materials. nih.gov The specific substitutions on this compound are critical for fine-tuning the material's properties for high-efficiency OLEDs.

In phosphorescent OLEDs (PhOLEDs), a host material is used to disperse an emissive dopant, facilitating charge transport and efficient energy transfer. noctiluca.euossila.com Benzophenone derivatives are often used to construct host materials due to their high triplet energy and good thermal stability. noctiluca.eu The function of a host material is to transfer charge effectively to the emitter while preventing emission-quenching phenomena. nih.gov

Derivatives of this compound can be designed as bipolar host materials, which possess the ability to transport both holes and electrons, leading to balanced charge injection and improved device performance. rsc.org The dichloro-substituents can help in modulating the electron affinity and the LUMO (Lowest Unoccupied Molecular Orbital) energy level, while the dimethyl-phenyl moiety can be functionalized with hole-transporting units like carbazole (B46965) to create a bipolar structure. The steric bulk of these substituents also helps to prevent crystallization in the thin film state, enhancing the operational stability and lifetime of the OLED device. nih.gov

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest non-emissive triplet excitons, leading to nearly 100% internal quantum efficiency without using heavy metals. beilstein-journals.org This process relies on materials with a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states. nih.gov

The benzophenone core is an attractive acceptor unit for TADF emitters due to its ability to promote intersystem crossing. mdpi.comnih.gov By attaching electron-donating groups to the this compound scaffold, a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structure can be created. mdpi.com This architecture spatially separates the HOMO (Highest Occupied Molecular Orbital) and LUMO, a key strategy for minimizing the S1-T1 energy gap. beilstein-journals.org The electron-withdrawing nature of the dichlorophenyl ring and the electron-donating potential of the dimethylphenyl ring (which can be further enhanced with stronger donor groups) make this compound a suitable starting point for designing efficient TADF emitters. nih.govsemanticscholar.org

The design of organic semiconductors for applications like OLEDs and thin-film transistors involves precise control over molecular structure to dictate solid-state properties. nih.govresearchgate.net The performance of a material is governed not just by its molecular formula but also by its organization across multiple length scales in the solid state. nih.gov

For a molecule like this compound, several structural features are key to its potential semiconductor properties:

Molecular Geometry: The twisted angle between the two phenyl rings of the benzophenone core disrupts π-π stacking, which can reduce self-quenching effects in OLEDs. nih.gov The 3,5-dichloro substitution pattern can further enhance this twisting.

Electronic Properties: The chlorine atoms are electron-withdrawing, which lowers the LUMO energy level. The methyl groups are weakly electron-donating, influencing the HOMO energy level. This allows for tuning of the band gap and charge injection barriers in a device. semanticscholar.org

Intermolecular Interactions: Substituents dictate how molecules pack in the solid state, which is crucial for charge transport. Bulky groups can prevent overly dense packing, which is beneficial for certain applications, while specific functional groups can be introduced to encourage favorable packing for high charge mobility. nih.gov

By chemically modifying this core structure—for example, by adding extended π-conjugated systems or strong donor/acceptor moieties—researchers can systematically tune the electronic structure and surface properties to optimize performance in organic electronic devices. researchgate.netfrontiersin.org

Precursors for Covalent Organic Frameworks (COFs) Synthesis

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.netnsysu.edu.tw The modular nature of COF synthesis allows for the precise design of their structure and properties. d-nb.info Benzophenone derivatives have been utilized in the synthesis of imine-linked COFs. d-nb.inforesearchgate.netrsc.org

While this compound is not a direct building block for COF synthesis, it serves as an excellent precursor that can be chemically modified to possess the necessary reactive groups. For example, the methyl groups can be oxidized to aldehyde functionalities. The resulting dialdehyde (B1249045) could then be reacted with a multivalent amine (e.g., a triamine) under solvothermal conditions to form a porous, crystalline imine-linked COF.

Alternatively, the benzophenone itself can be used to create protected amine monomers. In this strategy, an amine-functionalized building block is reacted with a substituted benzophenone. These benzophenone imines can then be used in COF synthesis, where they undergo a transimination reaction with an aldehyde linker, releasing the substituted benzophenone and forming the crystalline COF. d-nb.inforesearchgate.net Studies have shown that various substituents on the benzophenone are well-tolerated in this process, leading to COFs with high crystallinity and porosity. d-nb.inforsc.org

Polymer Science Applications (e.g., Polyimides derived from benzophenone dianhydrides)

Polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netzeusinc.com Aromatic polyimides are typically synthesized through the polycondensation of an aromatic dianhydride with an aromatic diamine. zeusinc.commdpi.com

Benzophenonetetracarboxylic dianhydride (BTDA) is a common dianhydride monomer used in polyimide synthesis. researchgate.net The carbonyl group in the BTDA molecule imparts greater flexibility and solubility to the resulting polymers compared to more rigid dianhydrides. researchgate.net this compound can serve as a precursor for a substituted BTDA monomer. The synthesis would involve the oxidation of the two methyl groups to carboxylic acids, followed by anhydride (B1165640) formation.

The resulting dichlorinated BTDA derivative could then be polymerized with various diamines to produce novel polyimides. The properties of these polyimides would be directly influenced by the substituents carried over from the precursor:

Thermal Stability: The rigid aromatic backbone ensures high glass transition temperatures (Tg) and thermal decomposition temperatures. researchgate.netzeusinc.com

Solubility: The non-coplanar structure and flexible ketone linkage introduced by the BTDA monomer generally improve the solubility of the polyimide in organic solvents, facilitating processing. researchgate.net

Optical Properties: The incorporation of non-planar or halogenated monomers can disrupt charge-transfer complex formation between polymer chains, leading to films with reduced color and higher optical transparency. semanticscholar.orgnih.gov

The structure-property relationships in polyimides are well-studied, and the introduction of specific substituents like chlorine and methyl groups allows for the fine-tuning of properties such as the coefficient of thermal expansion (CTE), tensile strength, and dielectric constant. rsc.orgnih.gov

Table of Properties for Polyimides Derived from Different Monomers

The following table illustrates how different dianhydride and diamine structures influence the properties of the final polyimide films, providing context for the potential impact of a monomer derived from this compound.

Dianhydride MonomerDiamine MonomerGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Optical Transparency (%T at 400nm)
BPADA¹Diamine with -CF₃ group> 25090-110~85
HBPDA²Diamine with -CF₃ group~23070-90> 90
s-BPDA³t-CHDA⁴> 300~100~80
6FDA⁵TFMB⁶~33090-100> 90

Data is compiled for illustrative purposes from various sources. semanticscholar.orgrsc.org ¹ 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) ² dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride ³ 3,3′,4,4′-biphenyltetracarboxylic dianhydride ⁴ trans-1,4-cyclohexanediamine ⁵ Hexafluoroisopropylidene-bridged phenylene dianhydride ⁶ 2,2′-bis(trifluoromethyl)benzidine

Specialized Reagents in Laboratory and Industrial Processes

Use in Solvent Purification (e.g., Sodium-Benzophenone Ketyl)

In chemical synthesis, the presence of water in solvents can be detrimental to many reactions, particularly those involving organometallic reagents or carbanions. A common laboratory method for drying solvents to an anhydrous grade involves the use of sodium metal and benzophenone. nih.govnih.gov This combination forms a deep blue or purple radical anion known as sodium-benzophenone ketyl. researchgate.net

The ketyl radical is a potent drying agent. It reacts readily with any residual water and oxygen present in the solvent. The persistence of the characteristic deep blue color serves as a visual indicator that the solvent is dry and free of oxygen. researchgate.net When the color fades, it signifies that the ketyl has been consumed by reacting with impurities, and more sodium and benzophenone may be needed.

The general procedure involves refluxing a solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, over sodium and a small amount of benzophenone under an inert atmosphere (e.g., nitrogen or argon). nih.gov The formation of the ketyl radical efficiently scavenges water. Subsequent distillation yields a highly purified, anhydrous solvent with water content often below 10 ppm. nih.govnih.govresearchgate.net While this method is highly effective, it requires careful handling due to the use of reactive sodium metal. nih.gov This process is a general application for benzophenones, illustrating a key reactivity of their ketone functional group.

Interactive Data Table: Solvents Commonly Dried with Sodium-Benzophenone Ketyl

SolventTypical Water Content BeforeTypical Water Content After
Tetrahydrofuran (THF)>30 ppm<10 ppm
Diethyl EtherVariable<10 ppm
Hexane (B92381)Variable<10 ppm
1,2-Dimethoxyethane (DME)Variable<10 ppm
1,4-DioxaneVariable<10 ppm

Note: Data is based on general procedures for the sodium-benzophenone ketyl method. nih.govnih.gov

As UV-Stabilizers or UV-Blockers in Materials (excluding medical applications)

These stabilizers are incorporated into materials intended for outdoor applications, including agricultural films, automotive components, and outdoor furniture. specialchem.com The selection of a specific benzophenone derivative often depends on factors like its compatibility with the host material, volatility, and the specific range of UV wavelengths it needs to absorb. Common types of UV absorbers include orthohydroxybenzophenone compounds. google.com In some applications, they are used in combination with other stabilizers, such as Hindered Amine Light Stabilizers (HALS), to achieve synergistic protective effects. google.comspecialchem.com While the benzophenone chemical class is widely used for UV stabilization, specific research data on the performance of this compound in this application is not detailed in the available literature.

Applications in Agri-Chemicals and Plant Biotechnology (e.g., variegated plant production agents)

In horticulture and plant biotechnology, chemical agents are sometimes used to induce variegation—the appearance of differently colored zones in the leaves, stems, and fruit of plants. This is achieved by using compounds that inhibit the biosynthesis of plant pigments, primarily chlorophylls (B1240455) and carotenoids. google.comgoogleapis.com

Certain benzophenone derivatives have been identified as effective agents for producing variegated plants. For instance, patents describe the use of 4-methoxy-3,3′-dimethylbenzophenone to create stable and aesthetically pleasing variegation in plants like Rohdea japonica and Yucca species. google.comepo.orggoogle.com The mechanism of action for these compounds often involves inhibiting the formation of carotenoids. google.comepo.org Carotenoids play a crucial role in protecting chlorophyll (B73375) from photolysis (destruction by light); by inhibiting carotenoids, chlorophyll is subsequently destroyed in certain plant cells, leading to the variegated pattern. google.com

These chemical agents can be applied by spraying onto the foliage or by burying granular formulations in the soil at the root of the target plant. google.comgoogle.com The goal is to induce variegation without killing the plant or stunting its growth, thereby increasing its ornamental value. googleapis.com While the patents list numerous compounds capable of inhibiting chlorophyll or carotenoid synthesis, including various substituted benzophenones and other chlorinated compounds, this compound is not explicitly named among the examples. google.comgoogleapis.com

Interactive Data Table: Examples of Compounds Used for Variegated Plant Production

Compound NameGeneral Mechanism of Action
4-methoxy-3,3′-dimethylbenzophenoneInhibits the formation of carotenoid, which prevents photolysis of chlorophyll. google.comepo.org
2,3,5-trichloro-4-hydroxypyridineInhibits chlorophyll synthesis by blocking carotenoid biosynthesis and through hormonal activity. google.comgoogle.com
3-amino-1H-1,2,4-triazoleObstructs chlorophyll biosynthesis by inhibiting the intake of essential minerals like magnesium and iron. googleapis.com
Dichlorophenoxyacetic acidInhibits chlorophyll biosynthesis through abnormal cell growth due to hormonal activity. google.comgoogleapis.com

Environmental Fate of this compound: A Review Based on Structurally Related Compounds

Disclaimer: Scientific literature lacks specific studies on the environmental fate and degradation pathways of this compound. Therefore, this article extrapolates its probable environmental behavior based on research conducted on structurally analogous compounds, including other chlorinated and substituted benzophenones.

Environmental Fate and Degradation Pathways

The environmental journey of a chemical compound is dictated by its susceptibility to various degradation processes. For 3,5-Dichloro-3',4'-dimethylbenzophenone, its environmental persistence and transformation are expected to be influenced by its dichlorinated phenyl ring, its dimethylated phenyl ring, and the central ketone group.

Benzophenones, as a class of compounds, are designed to be photostable, which is why many of its derivatives are used as UV filters. nih.gov Consequently, they are generally resistant to degradation by sunlight. nih.gov Studies on various benzophenone-type UV filters have shown that they undergo slow photodegradation, with half-lives ranging from 17 to 99 hours under laboratory UV irradiation. nih.gov The presence of natural photosensitizers in aquatic environments, such as humic acids, can influence the rate of photolytic degradation. nih.gov

For instance, the photodegradation of Benzophenone-3 (BP-3) is inefficient when exposed to simulated sunlight alone. nih.gov However, advanced oxidation processes that generate highly reactive hydroxyl radicals, such as the combination of UV light with hydrogen peroxide (UV/H₂O₂) or chlorine (UV/chlorine), can significantly enhance the degradation of benzophenones. nih.govresearchgate.netresearchgate.net The degradation of BP-3 via a UV/H₂O₂ process is dependent on the initial concentration and the pH of the solution, with optimal degradation observed at a pH of 6.0. nih.gov

Given the dichlorinated nature of this compound, its photodegradation pathway might also involve the reductive dechlorination of the aromatic ring, a process that has been observed for other chlorinated aromatic compounds. The presence of methyl groups on the other ring may also influence the electronic properties of the molecule and, consequently, its photoreactivity.

Table 1: Photodegradation of Structurally Similar Benzophenones

CompoundConditionsObserved Half-life/DegradationReference
Benzophenone-3 (BP-3)Simulated sunlight irradiation for 24 hoursPersistent nih.gov
Benzophenone-1 (BP-1)UV radiation for 24 hoursReadily photodegraded nih.gov
Six benzophenone-type UV filtersMedium pressure UV lampHalf-lives between 17 and 99 hours nih.gov
Benzophenone-4 (BP-4)UV/chlorine process80% degradation after 10 seconds researchgate.net

Abiotic degradation refers to the breakdown of a chemical by non-biological processes such as hydrolysis and oxidation. The benzophenone (B1666685) structure is generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-chlorine bonds in chlorinated aromatic compounds are also known for their stability.

The degradation of the pesticide dicofol (B1670483) to p,p'-dichlorobenzophenone is a known abiotic process that occurs under alkaline conditions through the elimination of a trichloromethyl anion. nih.gov While not a direct degradation pathway for this compound itself, this illustrates a potential abiotic transformation for a structurally related chlorinated compound. Industrial processes for the hydrolysis of dichlorobenzenes to chlorophenols require high temperatures and pressures, conditions that are not encountered in the environment. google.com Therefore, significant abiotic degradation of this compound through hydrolysis in natural settings is unlikely.

Oxidation by reactive species present in the environment, such as hydroxyl radicals, could contribute to the abiotic degradation of this compound, especially in the atmosphere or in sunlit surface waters where these radicals are generated.

Benzophenone-type compounds are generally considered to be poorly biodegradable. nih.gov However, some microbial degradation can occur under specific environmental conditions. Studies on BP-3 have shown that it can be biodegraded by microorganisms in activated and digested sludge under both oxic (oxygen-present) and anoxic (oxygen-absent) conditions. researchgate.net Anaerobic biodegradation of BP-3 appears to be a more favorable pathway for its attenuation. researchgate.net

The biotransformation of BP-3 often involves the demethylation of the methoxy (B1213986) group to form 2,4-dihydroxybenzophenone (B1670367). researchgate.net For halogenated aromatic compounds, microbial degradation is a significant removal mechanism from the environment. nih.gov This process often involves dioxygenase enzymes that can initiate the breakdown of the aromatic ring and facilitate dehalogenation. nih.gov

Given the structure of this compound, it is plausible that microbial degradation, if it occurs, would proceed through several potential pathways:

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings, a common initial step in the aerobic degradation of aromatic compounds.

Dechlorination: The removal of chlorine atoms, which can occur under both aerobic and anaerobic conditions.

Oxidation of Methyl Groups: The methyl groups could be oxidized to carboxylic acids.

Ring Cleavage: Following initial transformations, the aromatic rings may be cleaved by dioxygenase enzymes.

The presence of two chlorine atoms on one ring and two methyl groups on the other will likely influence the rate and pathway of microbial attack. Halogenated compounds are often more resistant to microbial degradation than their non-halogenated counterparts.

Table 2: Biotransformation of Structurally Related Compounds

CompoundConditionsKey FindingsReference
Benzophenone-3 (BP-3)Oxic and anoxic (nitrate, sulfate, and Fe(III)-reducing) with sludgeDegraded under all redox conditions. Anaerobic degradation was more favorable. Biotransformation to 2,4-dihydroxybenzophenone observed. researchgate.net
ChlorobenzeneAerobic with Ralstonia pickettiiDegradation occurs via hydroxylation to a phenolic intermediate and then to a catecholic product. nih.gov
Chlorinated ParaffinsIn biotaPotential biotransformation pathways include hydroxylation, dechlorination, and C-C bond cleavage to form ketones. nih.gov

Based on the properties of structurally similar compounds, this compound is expected to be a persistent and bioaccumulative compound in the environment. Benzophenones are lipophilic, meaning they have a tendency to associate with fats and lipids, which can lead to their accumulation in organisms. nih.gov The presence of chlorine atoms generally increases the lipophilicity and persistence of organic compounds.

The environmental persistence of a chemical is often described by its half-life, which is the time it takes for half of the initial amount to degrade. Persistent pesticides can have soil half-lives of more than 100 days. oregonstate.edu Dichlorobenzenes have demonstrated long-term persistence in groundwater. usgs.gov Given its stable chemical structure, this compound is likely to have a long environmental half-life.

The mobility of this compound in the environment will be governed by its water solubility and its tendency to adsorb to soil and sediment particles. The soil adsorption coefficient (Koc) is a measure of this tendency. Compounds with high Koc values are less mobile and tend to remain in the soil, while those with low Koc values are more likely to leach into groundwater. Given its likely low water solubility and high lipophilicity, this compound is expected to have a high Koc, leading to low mobility in soil and a tendency to accumulate in sediments in aquatic environments.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of modern analytical chemistry, enabling the separation of complex mixtures into individual components. For a semi-volatile and moderately polar compound like 3,5-Dichloro-3',4'-dimethylbenzophenone, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly suitable techniques.

HPLC is a powerful separation technique that is well-suited for compounds that are non-volatile or thermally labile. Given the benzophenone (B1666685) structure, HPLC offers excellent capabilities for its quantification. lcms.cz

A typical approach would involve reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18 or C8 bonded silica) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from matrix interferences.

Detection is commonly performed using a UV-Vis detector, as the benzophenone moiety contains a strong chromophore. A Diode Array Detector (DAD) can provide spectral information, aiding in peak identification and purity assessment. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Below is a table outlining a hypothetical HPLC method for the analysis of this compound.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile (B52724)
Gradient Start at 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

This table is interactive. You can sort and filter the data.

Gas Chromatography is another principal technique for the analysis of volatile and semi-volatile organic compounds. This compound is expected to have sufficient thermal stability and volatility for GC analysis. nih.gov

The separation in GC is achieved using a capillary column coated with a stationary phase (e.g., a nonpolar 5% phenyl-methylpolysiloxane). The sample is vaporized in a heated inlet and carried through the column by an inert carrier gas, typically helium or nitrogen.

For a chlorinated compound like this, an Electron Capture Detector (ECD) would provide high sensitivity. However, for unambiguous identification and confirmation, coupling GC with a Mass Spectrometer (GC-MS) is the preferred method. nih.gov GC-MS provides not only retention time data but also a mass spectrum of the analyte, which serves as a chemical fingerprint.

A potential GC-MS method is detailed in the table below.

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Program Start at 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

This table is interactive. You can sort and filter the data.

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of trace levels of organic compounds in complex matrices such as soil, water, or biological tissues requires an efficient sample preparation step to isolate and concentrate the analyte and remove interfering components. env.go.jp

Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with a water-immiscible organic solvent like dichloromethane (B109758) or hexane (B92381) is a classic extraction method. env.go.jp

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent (e.g., C18, silica) packed in a cartridge to adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of an organic solvent.

QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the analysis of pesticides and other contaminants in food and agricultural products. nih.govresearchgate.net It involves an initial extraction with acetonitrile followed by a "salting-out" step and a dispersive SPE (d-SPE) cleanup. mdpi.comnih.gov This method could be adapted for this compound in various solid and semi-solid matrices.

Soxhlet and Pressurized Liquid Extraction (PLE): For solid matrices like soil or sediment, traditional Soxhlet extraction or the more rapid and automated PLE (also known as Accelerated Solvent Extraction) can be employed using solvents such as hexane/acetone mixtures.

After extraction, a "clean-up" step, such as passing the extract through a silica (B1680970) gel or Florisil column, may be necessary to remove co-extracted matrix components that could interfere with the chromatographic analysis. env.go.jp

Method Validation and Quality Assurance for Trace Analysis

To ensure that an analytical method produces reliable and accurate results, it must be thoroughly validated. Method validation is a process that demonstrates that the analytical procedure is suitable for its intended purpose. The key validation parameters include:

Linearity: Assesses the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by a correlation coefficient (R²) of >0.99. mdpi.comnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.govresearchgate.net

Accuracy: Determined by measuring the recovery of a known amount of analyte spiked into a blank matrix. Recoveries are typically expected to be within 70-120%. mdpi.comnih.gov

Precision: Expressed as the relative standard deviation (RSD) of a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). RSD values should typically be below 15-20%. nih.govresearchgate.net

Specificity: The ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix.

The following table summarizes typical acceptance criteria for method validation parameters in trace analysis.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (Recovery) 70% - 120%
Precision (RSD) < 20%
LOD Signal-to-Noise ratio of ~3:1
LOQ Signal-to-Noise ratio of ~10:1

This table is interactive. You can sort and filter the data.

Routine quality assurance is maintained through the regular analysis of quality control (QC) samples, including method blanks, spiked samples, and duplicates, to monitor the performance of the method over time.

Q & A

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Cross-validate NMR chemical shifts with computed values (e.g., ACD/Labs or Gaussian NMR prediction). For X-ray vs. DFT geometry mismatches, assess whether crystal packing forces (e.g., hydrogen bonding) distort bond angles. Multi-technique datasets (e.g., Raman spectroscopy + XRD) reconcile electronic and structural discrepancies .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-3',4'-dimethylbenzophenone
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-3',4'-dimethylbenzophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.